molecular formula C21H20N2O2 B2484773 N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797182-82-1

N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2484773
CAS No.: 1797182-82-1
M. Wt: 332.403
InChI Key: YSHSTCFZYJCINV-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide is an organic compound that features a benzamide core with a phenylpropyl and pyridin-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be attached through a nucleophilic substitution reaction using pyridin-2-ol and a suitable leaving group on the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)-3-(pyridin-3-yloxy)benzamide: Similar structure but with the pyridin-3-yloxy group.

    N-(3-phenylpropyl)-3-(pyridin-4-yloxy)benzamide: Similar structure but with the pyridin-4-yloxy group.

    N-(3-phenylpropyl)-3-(pyridin-2-yloxy)aniline: Similar structure but with an aniline core instead of benzamide.

Uniqueness

N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-phenylpropyl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(23-15-7-10-17-8-2-1-3-9-17)18-11-6-12-19(16-18)25-20-13-4-5-14-22-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHSTCFZYJCINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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